molecular formula C15H24 B1254343 5beta,10alpha-Sibirene

5beta,10alpha-Sibirene

Cat. No.: B1254343
M. Wt: 204.35 g/mol
InChI Key: ALUIZDJKPCNAGJ-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta,10alpha-Sibirene is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.1878 g/mol . Its IUPAC name is (4aS,8aR)-4a-methyl-7-(propan-2-yl)-1-methylidene-1,2,3,4,4a,5,6,8a-octahydronaphthalene, indicating a fused bicyclic structure with specific stereochemistry at the 5beta and 10alpha positions. This compound is classified as a eudesmane derivative, a subclass of sesquiterpenes characterized by a decalin (bicyclic) framework .

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aR,8aS)-8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3/t14-,15+/m1/s1

InChI Key

ALUIZDJKPCNAGJ-CABCVRRESA-N

Isomeric SMILES

CC(C)C1=C[C@@H]2C(=C)CCC[C@]2(CC1)C

Canonical SMILES

CC(C)C1=CC2C(=C)CCCC2(CC1)C

Origin of Product

United States

Comparison with Similar Compounds

5beta,10beta-Sibirene (Isomer)

  • IUPAC Name : (4aR,8aR)-4a-methyl-7-(propan-2-yl)-1-methylidene-1,2,3,4,4a,5,6,8a-octahydronaphthalene .
  • Key Differences: The stereochemistry at the 10-position distinguishes this isomer from 5beta,10alpha-Sibirene.
  • Shared Features : Both isomers have identical molecular formulas (C₁₅H₂₄) and bicyclic frameworks, but stereochemical variations may lead to divergent biological activities or stability profiles.

(Z)-gamma-Bisabolene

  • IUPAC Name : (1Z)-bisabola-1(10),4,7(11)-triene or (4Z)-4-(1,5-dimethylhex-4-en-1-ylidene)-1-methylcyclohexene .
  • Key Differences: Structure: (Z)-gamma-Bisabolene is a monocyclic sesquiterpene with a linear triene system, contrasting with the bicyclic framework of this compound. Functional Groups: Contains conjugated double bonds, enhancing reactivity in cycloaddition or oxidation reactions compared to the more saturated sibirenes.
  • Shared Features : Both compounds belong to the sesquiterpene class (C₁₅H₂₄) and are derived from farnesyl pyrophosphate biosynthesis .

Isodrin (Chlorinated Analog)

  • IUPAC Name: 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-1,4-endo,endo-5,8-dimethanonaphthalene .
  • Key Differences: Substituents: Isodrin is a chlorinated dimethanonaphthalene derivative, heavily functionalized with six chlorine atoms, unlike the purely hydrocarbon structure of this compound.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Stereochemical Notes
This compound C₁₅H₂₄ 204.1878 Bicyclic (decalin), 1-methylidene, isopropyl substituent 4aS,8aR configuration
5beta,10beta-Sibirene C₁₅H₂₄ 204.1878 Bicyclic (decalin), 1-methylidene, isopropyl substituent 4aR,8aR configuration
(Z)-gamma-Bisabolene C₁₅H₂₄ 204.1878 Monocyclic, conjugated triene system Z-configuration at C4
Isodrin C₁₂H₈Cl₆ 364.90 Hexachlorinated dimethanonaphthalene endo,endo stereochemistry

Research Findings and Implications

  • Stereochemical Influence : The 10alpha vs. 10beta configuration in sibirenes could lead to differences in volatility or lipid solubility, impacting their utility in fragrance or pharmaceutical industries .
  • Reactivity : (Z)-gamma-Bisabolene’s conjugated triene system makes it more reactive in Diels-Alder reactions compared to the less unsaturated sibirenes .
  • Toxicity Profile : Isodrin’s chlorination results in high environmental persistence and toxicity, unlike the naturally occurring sibirenes, which are less studied for ecological impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta,10alpha-Sibirene
Reactant of Route 2
5beta,10alpha-Sibirene

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